molecular formula C16H15F3N2 B11833353 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1356109-52-8

1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B11833353
CAS No.: 1356109-52-8
M. Wt: 292.30 g/mol
InChI Key: PVXOALXNOAWEBU-UHFFFAOYSA-N
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Description

1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydro-1,5-naphthyridine core. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a trifluoromethyl-substituted ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.

    Substitution: Sodium methoxide, lithium aluminum hydride, tetrahydrofuran (THF).

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of novel materials with unique chemical properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

  • 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyridine

Uniqueness: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS No. 1356109-52-8) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C16H15F3N2
  • Molecular Weight : 302.22 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Naphthyridine compounds have been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and the activation of pro-apoptotic factors.
  • Case Studies :
    • Aaptamine, a related naphthyridine derivative, demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
    • The compound was found to intercalate DNA and induce apoptosis in a p53-independent manner .

Neuroprotective Effects

Naphthyridines have also been studied for their neuroprotective properties:

  • Monoamine Oxidase Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Naphthyridine derivatives have shown promise as antimicrobial agents:

  • Inhibition of Pathogens : Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridines often correlates with their structural features:

Structural FeatureBiological Activity
Trifluoromethyl GroupEnhances lipophilicity and bioavailability
Benzyl SubstitutionModulates interaction with biological targets
Tetrahydro ConfigurationInfluences receptor binding affinity

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • In Vivo Studies : Evaluating therapeutic efficacy in animal models.
  • Combination Therapies : Investigating synergistic effects with existing anticancer or neuroprotective agents.

Properties

CAS No.

1356109-52-8

Molecular Formula

C16H15F3N2

Molecular Weight

292.30 g/mol

IUPAC Name

1-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,5-naphthyridine

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)15-9-8-14-13(20-15)7-4-10-21(14)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2

InChI Key

PVXOALXNOAWEBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)C(F)(F)F)N(C1)CC3=CC=CC=C3

Origin of Product

United States

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